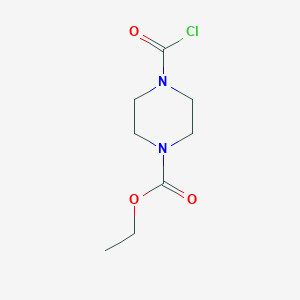

Ethyl4-(carboxy)piperazine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13ClN2O3 |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

ethyl 4-carbonochloridoylpiperazine-1-carboxylate |

InChI |

InChI=1S/C8H13ClN2O3/c1-2-14-8(13)11-5-3-10(4-6-11)7(9)12/h2-6H2,1H3 |

InChI Key |

GGOLVOARSIMXMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatizations of Ethyl 4 Carboxy Piperazine 1 Carboxylate

Reactions at the Carboxyl Group (C-4)

The carboxylic acid moiety at the C-4 position is the primary site for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. These reactions include esterification, amide bond formation, conversion to more reactive acylating agents, reduction to an alcohol, and decarboxylation.

The carboxylic acid of ethyl 4-(carboxy)piperazine-1-carboxylate can be readily converted into a variety of esters through several standard esterification methods. The choice of method often depends on the nature of the alcohol and the desired reaction conditions.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and the use of excess alcohol or the removal of water helps to shift the equilibrium towards the formation of the ester. libretexts.orgmasterorganicchemistry.com

For more sensitive or sterically hindered alcohols, milder methods are employed. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds under neutral conditions at room temperature and is highly efficient. The reaction involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. orgsyn.orgfishersci.co.uk

Other coupling agents can also be used to facilitate esterification, offering a broad scope for the synthesis of diverse ester derivatives. organic-chemistry.org

Table 1: Common Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier | Alcohol, H₂SO₄ (catalyst) | Heat, often with water removal | Inexpensive reagents, suitable for simple alcohols. masterorganicchemistry.com |

| Steglich | Alcohol, DCC, DMAP (catalyst) | Room temperature, aprotic solvent | Mild conditions, high yields, suitable for sensitive substrates. orgsyn.org |

The formation of an amide bond is a cornerstone of medicinal chemistry, and the carboxyl group of ethyl 4-(carboxy)piperazine-1-carboxylate is an ideal handle for this transformation. researchgate.net Direct reaction with an amine is generally not feasible due to an acid-base reaction. Therefore, the carboxylic acid must first be activated using a coupling reagent. fishersci.co.uk

A wide variety of coupling reagents are available for amide bond formation. researchgate.net Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP). nih.govsci-hub.st These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine. fishersci.co.uknih.gov

Other highly effective coupling reagents include uronium/guanidinium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which typically provide high yields and short reaction times in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). growingscience.com

The choice of coupling reagent and reaction conditions allows for the synthesis of a diverse library of amide derivatives from a wide range of primary and secondary amines. researchgate.netacs.org

Table 2: Selected Coupling Reagents for Amide Bond Formation

| Reagent | Additive/Base | Typical Solvent | Key Features |

|---|---|---|---|

| EDC | HOBt, DMAP | DCM, DMF | Water-soluble byproducts, easy workup. nih.govsci-hub.st |

| DCC | DMAP | DCM, THF | High reactivity, formation of insoluble urea (B33335) byproduct. fishersci.co.uk |

| HATU | DIPEA, NMM | DMF, DCM | High efficiency, low racemization, suitable for difficult couplings. growingscience.com |

To create more potent acylating agents, the carboxylic acid can be converted into an acid halide or an anhydride (B1165640). Acid chlorides are particularly reactive and can be synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgbldpharm.com These reagents replace the hydroxyl group of the carboxylic acid with a chloride, yielding a highly electrophilic species.

Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often facilitated by dehydrating agents or by reacting an acid chloride with a carboxylate salt. nih.govlibretexts.orgkhanacademy.org These activated intermediates readily react with nucleophiles like alcohols and amines to form esters and amides, respectively. fishersci.co.uk

Table 3: Reagents for the Formation of Acid Halides and Anhydrides

| Product | Reagent(s) | General Conditions |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | Typically heated, may use a catalytic amount of DMF. libretexts.org |

| Acid Chloride | Oxalyl chloride ((COCl)₂) | Aprotic solvent (e.g., DCM), often with catalytic DMF. libretexts.org |

| Acid Anhydride | Acid chloride + Carboxylate | Reaction in an aprotic solvent. libretexts.orgkhanacademy.org |

The carboxyl group can be reduced to a primary alcohol, yielding ethyl 4-(hydroxymethyl)piperazine-1-carboxylate. This transformation requires strong reducing agents due to the low reactivity of carboxylic acids towards reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk

Alternative methods involve the activation of the carboxylic acid prior to reduction. For instance, the carboxylic acid can be activated with 1-propanephosphonic acid cyclic anhydride (T3P) and then reduced with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). core.ac.uk This two-step, one-pot procedure offers a safer and often more selective alternative to LiAlH₄. Borane (BH₃) and its complexes are also effective reagents for the reduction of carboxylic acids. researchgate.net

Table 4: Methods for the Reduction of the Carboxyl Group

| Reagent(s) | Conditions | Comments |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by acidic workup | Highly reactive, reduces many other functional groups. chemguide.co.uklibretexts.org |

| Borane (BH₃•THF or BH₃•SMe₂) | THF | More selective than LiAlH₄. |

| T3P / NaBH₄ | THF | Two-step, one-pot procedure; mild conditions. core.ac.uk |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires harsh conditions or the presence of specific structural features in the molecule. youtube.com For a simple carboxylic acid like ethyl 4-(carboxy)piperazine-1-carboxylate, decarboxylation is not a facile process.

Generally, decarboxylation is favored when there is an electron-withdrawing group at the β-position to the carboxyl group, which can stabilize the carbanionic intermediate formed upon CO₂ loss. csbsju.edu Since the target molecule lacks such a feature, high temperatures would likely be required, potentially leading to decomposition. googleapis.com

In some cases, decarboxylation can be promoted under acidic or basic conditions with heating. youtube.comgoogleapis.com Catalytic methods using transition metals have also been developed for the decarboxylation of certain classes of carboxylic acids, though their applicability to this specific substrate would require experimental verification. organic-chemistry.org The mechanism often involves the formation of an unstable intermediate that readily eliminates CO₂. csbsju.edu

Reactions Involving the Piperazine (B1678402) Ring Nitrogens (N-1 and N-4)

The piperazine ring contains two nitrogen atoms with distinct chemical environments and reactivities.

The nitrogen at the N-1 position is part of an ethyl carbamate (B1207046) functional group. Due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is significantly less nucleophilic and basic compared to a typical tertiary amine. Consequently, the N-1 nitrogen does not readily participate in reactions such as alkylation or acylation. The carbamate group itself is a stable protecting group but can be cleaved under specific, often harsh, acidic or basic conditions, which would fundamentally alter the starting molecule.

Nucleophilic Acylation and Sulfonylation at N-4

The presence of a secondary amine at the N-4 position of the piperazine ring allows for facile nucleophilic substitution reactions with various acylating and sulfonylating agents. These reactions are fundamental in the derivatization of this scaffold, enabling the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties.

Nucleophilic Acylation: The N-4 nitrogen readily reacts with acyl halides (such as acyl chlorides) or acid anhydrides in the presence of a base to form the corresponding N-acylpiperazine derivatives. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, is used to neutralize the hydrogen halide byproduct. This reaction is a common strategy for the synthesis of amides.

Sulfonylation: Similarly, the N-4 amine can be sulfonylated using sulfonyl chlorides, such as benzenesulfonyl chloride, in a suitable solvent like toluene (B28343). This reaction typically proceeds under reflux conditions and may also employ a base to scavenge the generated acid. researchgate.netnih.gov The resulting sulfonamides are important functional groups in medicinal chemistry. A specific example is the reaction of ethyl-1-piperazine-carboxylate with benzenesulfonyl chloride in refluxing toluene to yield ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. researchgate.netnih.gov

Table 1: Examples of Nucleophilic Acylation and Sulfonylation at N-4

| Reagent | Product Structure | Product Name | Reaction Conditions |

| Acetyl chloride | Ethyl 4-acetylpiperazine-1-carboxylate | Base (e.g., triethylamine), aprotic solvent | |

| Benzenesulfonyl chloride | Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate | Toluene, reflux |

Reductive Amination Reactions with Aldehydes and Ketones

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The secondary amine at the N-4 position of ethyl 4-(carboxy)piperazine-1-carboxylate can undergo reductive amination with a variety of aldehydes and ketones to produce N-substituted piperazine derivatives. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate upon condensation of the amine with the carbonyl compound, followed by in-situ reduction.

A particularly mild and selective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.eduorganic-chemistry.orgsciencemadness.orgnih.gov This reagent is favored due to its tolerance of a wide range of functional groups and its effectiveness under neutral to weakly acidic conditions. sciencemadness.org The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (THF). organic-chemistry.orgnih.gov For reactions involving less reactive ketones, a catalytic amount of acetic acid may be added to facilitate the formation of the iminium ion. organic-chemistry.orgnih.gov This methodology provides a high-yielding and versatile route to a diverse array of N-alkylated piperazine derivatives.

Table 2: Representative Reductive Amination Reactions at N-4

| Carbonyl Compound | Reducing Agent | Product Name | Typical Solvent |

| Benzaldehyde | Sodium triacetoxyborohydride | Ethyl 4-benzylpiperazine-1-carboxylate | 1,2-Dichloroethane |

| Acetone | Sodium triacetoxyborohydride | Ethyl 4-isopropylpiperazine-1-carboxylate | 1,2-Dichloroethane |

| Cyclohexanone | Sodium triacetoxyborohydride | Ethyl 4-cyclohexylpiperazine-1-carboxylate | Tetrahydrofuran |

Metal-Catalyzed Cross-Coupling Reactions at Substituted Nitrogen Centers

While the direct metal-catalyzed cross-coupling on the N-H bond of ethyl 4-(carboxy)piperazine-1-carboxylate is less common, the N-substituted derivatives are excellent substrates for these powerful C-N bond-forming reactions. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are instrumental in the synthesis of N-aryl piperazines. sci-hub.stacs.orgnih.govmdpi.comnih.gov

For these reactions to occur, the piperazine nitrogen must first be derivatized, often with a protecting group like tert-butoxycarbonyl (Boc), or be part of a larger N-substituted framework. For instance, N-Boc-piperazine can be coupled with various aryl iodides using a copper(I) bromide (CuBr) catalyst in the presence of a ligand such as racemic-1,1'-bi-2-naphthol (rac-BINOL) and a base like potassium phosphate (B84403) (K₃PO₄). researchgate.netsci-hub.st Similarly, palladium-catalyzed systems are widely employed for the coupling of N-substituted piperazines with aryl bromides and chlorides. acs.org These methods provide access to a broad range of N-aryl piperazine derivatives, which are prevalent in pharmaceuticals and other bioactive molecules.

Table 3: Metal-Catalyzed Cross-Coupling of N-Substituted Piperazine Derivatives

| Coupling Partner | Catalyst System | Ligand | Product Type |

| Aryl Iodide | CuBr | rac-BINOL | N-Aryl piperazine |

| Aryl Bromide | Pd(OAc)₂ | Buchwald-type phosphine (B1218219) ligand | N-Aryl piperazine |

| Aryl Chloride | Pd₂(dba)₃ | Josiphos-type ligand | N-Aryl piperazine |

Transformations of the Ethyl Ester Moiety (C-1)

The ethyl ester group at the C-1 position of the piperazine ring provides another handle for chemical modification, allowing for hydrolysis, transesterification, and aminolysis reactions.

Hydrolysis to the Free Piperazine-1,4-dicarboxylic Acid

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. google.comchemistrysteps.com Base-catalyzed hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. google.comsemanticscholar.org For example, a similar ethyl piperazine carboxylate derivative has been successfully hydrolyzed by refluxing with a 50% aqueous solution of sodium hydroxide in ethanol. semanticscholar.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is achieved by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an excess of water. chemistrysteps.com The choice between acidic and basic conditions often depends on the presence of other functional groups in the molecule that might be sensitive to one set of conditions over the other.

Transesterification Reactions with Alternative Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

In acid-catalyzed transesterification, the ester is heated with a large excess of the desired alcohol in the presence of a catalytic amount of a strong acid. masterorganicchemistry.com The use of a large excess of the new alcohol drives the equilibrium towards the formation of the new ester.

Base-catalyzed transesterification is typically achieved by reacting the ester with an alkoxide of the desired alcohol. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism. To ensure the reaction goes to completion, it is often advantageous to use the desired alcohol as the solvent.

Table 4: Potential Transesterification Reactions

| Reactant Alcohol | Catalyst | Product Ester |

| Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 4-(carboxy)piperazine-1-carboxylate |

| Isopropanol | Sodium isopropoxide | Isopropyl 4-(carboxy)piperazine-1-carboxylate |

| Benzyl (B1604629) alcohol | H₂SO₄ (catalytic) | Benzyl 4-(carboxy)piperazine-1-carboxylate |

Aminolysis Reactions for Carboxamide Formation

The ethyl ester can be converted into a carboxamide through aminolysis, which involves the reaction of the ester with ammonia, a primary amine, or a secondary amine. chemistrysteps.com This reaction proceeds via a nucleophilic acyl substitution pathway. While the reaction can occur by simply heating the ester with the amine, it is often slow due to the relatively poor leaving group ability of the ethoxide ion. chemistrysteps.com

The reactivity can be enhanced by using a large excess of the amine or by conducting the reaction at elevated temperatures. The aminolysis of esters is a valuable method for the synthesis of amides, which are important functional groups in a wide range of chemical compounds. The choice of amine will determine the nature of the resulting carboxamide (primary, secondary, or tertiary).

Applications in Advanced Organic Synthesis and Chemical Diversity

Utility as a Building Block for Complex Heterocyclic Scaffolds

The piperazine (B1678402) ring is a common feature in many biologically active compounds, and Ethyl 4-(carboxy)piperazine-1-carboxylate provides a readily functionalizable entry point to this important class of heterocycles. The differential reactivity of its functional groups can be exploited to build complex molecular frameworks.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. While specific examples involving Ethyl 4-(carboxy)piperazine-1-carboxylate are not extensively documented, its structure is well-suited for such reactions. For instance, the carboxylic acid moiety could participate in Ugi or Passerini reactions, which are powerful tools for the rapid generation of molecular diversity. The secondary amine of the piperazine ring, if deprotected, could act as the amine component in these reactions, leading to the formation of complex peptide-like structures or other intricate scaffolds.

The construction of bridged and polycyclic systems is a challenging area of organic synthesis, often requiring multi-step sequences. Bicyclic piperazine derivatives are of significant interest in medicinal chemistry due to their constrained conformations, which can lead to enhanced selectivity for biological targets. Although direct evidence of Ethyl 4-(carboxy)piperazine-1-carboxylate's use in creating such systems is limited, its bifunctional nature presents a theoretical advantage. Intramolecular reactions, where the carboxylic acid and a derivative of the second nitrogen atom react, could potentially lead to the formation of bicyclic structures. The rigidity of the piperazine ring can serve as a foundational element for building more complex three-dimensional molecules.

Contribution to Combinatorial Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a key strategy in drug discovery for synthesizing a large number of different but structurally related molecules. The orthogonal nature of the functional groups in Ethyl 4-(carboxy)piperazine-1-carboxylate makes it an ideal candidate for the synthesis of combinatorial libraries. The carboxylic acid can be coupled with a diverse range of amines to create a library of amides, while the ethyl carbamate (B1207046) can be removed to liberate the secondary amine for reaction with various electrophiles, such as acyl chlorides or sulfonyl chlorides. This dual-point diversification allows for the rapid exploration of a vast chemical space around the central piperazine scaffold.

Precursor for Advanced Synthetic Intermediates in Specialized Chemical Industries

The piperazine motif is a key component in various specialty chemicals, including those used in the agrochemical and materials science sectors. While specific applications of Ethyl 4-(carboxy)piperazine-1-carboxylate as a precursor in these industries are not well-documented, its potential is evident. In agrochemicals, piperazine derivatives have been utilized in the development of fungicides and herbicides. In materials science, the incorporation of piperazine units can influence the properties of polymers and other materials, for instance, by enhancing thermal stability or acting as a cross-linking agent. The functional handles on Ethyl 4-(carboxy)piperazine-1-carboxylate would allow for its integration into larger molecular systems designed for these specialized applications.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation and Conformation Analysis

Spectroscopy is fundamental to determining the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of Ethyl 4-(carboxy)piperazine-1-carboxylate. Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to map out the proton and carbon environments.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The ethyl group of the ester will present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The piperazine (B1678402) ring protons typically appear as complex multiplets in the aliphatic region due to their chemical and magnetic non-equivalence. The acidic proton of the carboxyl group at the N-4 position would likely appear as a broad singlet, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on each unique carbon atom. Two signals are expected in the carbonyl region, corresponding to the ester and carboxylic acid groups. The remaining signals will correspond to the carbons of the ethyl group and the piperazine ring.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the ethyl group and the piperazine ring. HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl 4-(carboxy)piperazine-1-carboxylate in a suitable deuterated solvent (e.g., DMSO-d₆).

| Atom Assignment | ¹H NMR (Predicted δ, ppm, Multiplicity) | ¹³C NMR (Predicted δ, ppm) |

| -O-CH₂ -CH₃ | ~4.1 (q) | ~61.0 |

| -O-CH₂-CH₃ | ~1.2 (t) | ~14.5 |

| Piperazine H (positions 2, 6) | ~3.5-3.7 (m) | ~44.0 |

| Piperazine H (positions 3, 5) | ~3.0-3.2 (m) | ~50.0 |

| -COOH | >10.0 (br s) | - |

| C =O (Ester) | - | ~155.0 |

| C =O (Carboxylic Acid) | - | ~165.0 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of Ethyl 4-(carboxy)piperazine-1-carboxylate is expected to display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, a hallmark of its hydrogen-bonded dimeric form. Two distinct carbonyl (C=O) stretching bands are anticipated: one for the ester group, typically around 1735 cm⁻¹, and another for the carboxylic acid group, usually at a lower wavenumber, around 1700-1720 cm⁻¹. Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| 2850-2980 | C-H Stretch | Aliphatic (Ethyl, Piperazine) |

| ~1735 | C=O Stretch | Ester |

| ~1710 | C=O Stretch | Carboxylic Acid |

| 1100-1300 | C-O Stretch | Ester, Carboxylic Acid |

| 1000-1250 | C-N Stretch | Amine |

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and valuable structural information based on the fragmentation patterns of the molecule. For Ethyl 4-(carboxy)piperazine-1-carboxylate (C₈H₁₄N₂O₄, Molecular Weight: 202.21 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Under techniques like electrospray ionization (ESI), the molecule would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 203.2. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Common fragmentation of piperazine derivatives involves the cleavage of the ring structure. xml-journal.net Expected fragmentation for this compound includes the loss of the ethoxy group (-OC₂H₅, 45 Da), the entire ethyl formate (B1220265) moiety (-C₂H₅OCHO, 74 Da), or decarboxylation from the carboxylic acid group (-CO₂, 44 Da).

Table 3: Predicted Mass Spectrometry Fragments.

| m/z (Predicted) | Ion Formula | Description |

| 203.2 | [C₈H₁₅N₂O₄]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 158.2 | [C₆H₁₂N₂O₂]⁺ | Loss of -COOH group |

| 157.2 | [C₈H₁₃N₂O₂]⁺ | Loss of ethoxy group (-OC₂H₅) |

| 129.1 | [C₅H₉N₂O₂]⁺ | Loss of ethyl carboxylate group (-COOC₂H₅) |

| 85.1 | [C₄H₉N₂]⁺ | Characteristic piperazine ring fragment |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. For Ethyl 4-(carboxy)piperazine-1-carboxylate, it is expected that the six-membered piperazine ring would adopt a stable chair conformation, which is a common feature for such structures. nih.gov

A key aspect of the analysis would be the study of intermolecular interactions that dictate the crystal packing. The presence of the carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O), making it highly likely that the molecules will form hydrogen-bonded dimers in the crystal lattice. The ester carbonyl and the piperazine nitrogen atoms can also act as hydrogen bond acceptors, potentially leading to a complex and stable three-dimensional network.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of Ethyl 4-(carboxy)piperazine-1-carboxylate. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development would involve optimizing several parameters to achieve good resolution and peak shape. A C18 stationary phase is a common starting point for a molecule with this polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter, as it will control the ionization state of the carboxylic acid and influence retention time and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components with good separation. Since the molecule lacks a strong chromophore, detection would typically be performed at low UV wavelengths, such as 200-215 nm. The developed method would then be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose. scirp.org

Table 4: Representative Starting Conditions for HPLC Method Development.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. However, direct GC analysis of Ethyl 4-(carboxy)piperazine-1-carboxylate is challenging due to its molecular structure. The presence of a carboxylic acid group and a secondary amine within the piperazine ring imparts high polarity and low volatility, making the compound unsuitable for direct injection into a GC system. Such characteristics often lead to poor chromatographic performance, including broad, tailing peaks and irreversible adsorption onto the GC column, resulting in inaccurate quantification and low sensitivity. jfda-online.comcolostate.edu

To overcome these limitations, a chemical derivatization step is necessary. researchgate.net Derivatization chemically modifies the polar functional groups (–COOH and –NH) into less polar, more volatile analogues, thereby improving the analyte's stability and chromatographic properties. jfda-online.comresearch-solution.com The primary strategies for derivatizing compounds like Ethyl 4-(carboxy)piperazine-1-carboxylate involve alkylation/esterification of the carboxylic acid group and acylation or silylation of the secondary amine. research-solution.comgcms.cz

Rationale for Derivatization

The conversion of the analyte to a more volatile and thermally stable derivative is crucial for several reasons:

Increased Volatility: By masking the polar –COOH and –NH groups, the intermolecular hydrogen bonding is significantly reduced, which lowers the boiling point of the analyte and allows it to be readily vaporized in the GC injector. jfda-online.com

Improved Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks, which enhances resolution and improves the accuracy and precision of quantification. gcms.cz

Enhanced Detector Response: Certain derivatizing agents, particularly those containing fluorinated groups, can significantly improve the sensitivity of detectors like the Electron Capture Detector (ECD) or provide characteristic mass fragments for mass spectrometry (MS) analysis. jfda-online.com

Common Derivatization Strategies

The bifunctional nature of the parent molecule (piperazine-1-carboxylic acid, formed upon hydrolysis of the ethyl ester) allows for several derivatization approaches. The selection of a reagent depends on the specific analytical requirements, such as desired sensitivity and the available instrumentation. gcms.cz

Alkylation/Esterification: This targets the carboxylic acid group. A common method is esterification, where the carboxyl group reacts with an alcohol in the presence of an acidic catalyst to form a more volatile ester. For trace analysis, reagents like pentafluorobenzyl bromide (PFBBr) can be used to form PFB esters, which are highly responsive to ECD. research-solution.comgcms.cz

Acylation: This reaction targets the secondary amine group of the piperazine ring. Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), are frequently used to introduce an acyl group, which increases volatility and can enhance detection. jfda-online.com

Silylation: This is a versatile method that can simultaneously derivatize both the carboxylic acid and the amine groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective at replacing active hydrogen atoms with a non-polar trimethylsilyl (B98337) (TMS) group. jfda-online.comresearchgate.net

The table below summarizes potential derivatization reagents and their target functional groups relevant to the analysis of Ethyl 4-(carboxy)piperazine-1-carboxylate's parent acid.

| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Alkylation / Esterification | Methanol/HCl or BF3 | Carboxylic Acid (-COOH) | Methyl Ester | Simple, common procedure for increasing volatility. colostate.edu |

| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid (-COOH) | Pentafluorobenzyl (PFB) Ester | Creates a highly sensitive derivative for ECD. research-solution.com |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Secondary Amine (-NH) | Trifluoroacetyl (TFA) Amide | Increases volatility and improves chromatographic peak shape. jfda-online.com |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid (-COOH) and Secondary Amine (-NH) | Trimethylsilyl (TMS) Ester and Amine | A powerful, single-step reaction for derivatizing both polar groups. jfda-online.comresearchgate.net |

Hypothetical GC-MS Research Findings

A research study might employ a two-step derivatization: first, esterification of the carboxyl group with isobutyl chloroformate (IBCF), followed by extraction. nih.gov The resulting derivative could then be analyzed using a GC system coupled with a mass spectrometer (GC-MS) to confirm its identity and quantify its presence.

The GC parameters would be optimized to achieve good separation and peak resolution. The table below outlines a plausible set of conditions for such an analysis.

| Parameter | Condition |

|---|---|

| GC System | Agilent 6890 GC or equivalent |

| Column | DB-17 (50%-Phenyl)-methylpolysiloxane; 30 m x 0.53 mm, 1 µm film thickness tsijournals.comtsijournals.com |

| Carrier Gas | Helium at a constant flow of 2.0 mL/min tsijournals.com |

| Injector Temperature | 250°C tsijournals.com |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Oven Temperature Program | Initial temp 150°C, hold for 5 min, then ramp at 20°C/min to 260°C, hold for 5 min tsijournals.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line Temp | 280°C |

| MS Ion Source Temp | 230°C |

| MS Mode | Scan Mode (for identification) or Selected Ion Monitoring (SIM) Mode (for quantification) |

Under these conditions, the derivatized analyte would exhibit a significantly shorter retention time and a more symmetrical peak shape compared to its underivatized form. In MS detection, the resulting mass spectrum would show characteristic fragment ions, allowing for unambiguous identification. For instance, the mass spectrum of a silylated derivative would likely show ions corresponding to the loss of a methyl group (M-15) or the TMS group itself (m/z 73). The fragmentation pattern of various piperazine derivatives has been shown to be characteristic, aiding in their identification. researchgate.net This approach enables the development of a robust and sensitive method for the quantitative analysis of Ethyl 4-(carboxy)piperazine-1-carboxylate in various matrices.

Computational and Theoretical Investigations of Ethyl 4 Carboxy Piperazine 1 Carboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and structure of a molecule at the atomic level.

Density Functional Theory (DFT) Studies on Geometrical Parameters and Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry of molecules. For Ethyl 4-(carboxy)piperazine-1-carboxylate, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would be employed to determine optimized geometrical parameters including bond lengths, bond angles, and dihedral angles. Such studies would also elucidate the most stable conformational isomers. The piperazine (B1678402) ring is known to adopt various conformations, most commonly a chair form, and DFT would predict the energetic favorability of these arrangements. However, specific optimized geometrical data for the title compound are not available in published literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties. A detailed FMO analysis for Ethyl 4-(carboxy)piperazine-1-carboxylate would provide insights into its potential reaction pathways and electronic transitions. Unfortunately, specific HOMO, LUMO, and energy gap values for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Characterization

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP map of Ethyl 4-(carboxy)piperazine-1-carboxylate would highlight the negative potential around the carbonyl oxygen atoms, indicating sites for electrophilic attack, and positive potential near hydrogen atoms. This visual representation is instrumental in predicting sites for intermolecular interactions, yet such a map for the title compound is not available.

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to analyze intermolecular interactions in the crystalline state. By mapping properties onto this surface, one can quantify the different types of intermolecular contacts (e.g., H···H, O···H, C···H) and their relative contributions to the crystal packing. This analysis is vital for understanding the supramolecular architecture and solid-state properties of a compound. While studies on similar piperazine derivatives have utilized this method effectively, a Hirshfeld analysis specific to Ethyl 4-(carboxy)piperazine-1-carboxylate has not been performed or published.

Force Field-Based Conformational Analysis and Molecular Dynamics Simulations

While quantum methods provide high accuracy, force field-based methods and molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. A conformational analysis would explore the potential energy surface to identify all low-energy conformers and the barriers between them. MD simulations would provide a dynamic picture of the molecule's flexibility, solvent interactions, and vibrational motions. Such simulations are essential for understanding the behavior of the molecule in a biological or solution-phase environment, but this line of investigation has not been applied to Ethyl 4-(carboxy)piperazine-1-carboxylate in any published research.

Q & A

Q. What protocols ensure safe handling of Ethyl 4-(carboxy)piperazine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Storage Conditions : Store at 2–8°C under inert gas (argon) to prevent ester hydrolysis or oxidation .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in accordance with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.